molecular formula C8H9ClN4 B15136307 (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride

(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride

Cat. No.: B15136307
M. Wt: 201.67 g/mol
InChI Key: ZUXNZUWOTSUBMN-GWVWGMRQSA-N
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Description

(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is a deuterated derivative of phthalazine, a heterocyclic compound. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride typically involves the deuteration of phthalazine followed by the formation of the hydrazine derivative. The deuteration process can be achieved using deuterium gas or deuterated solvents under specific reaction conditions. The subsequent formation of the hydrazine derivative involves the reaction of the deuterated phthalazine with hydrazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas in high-pressure reactors. The reaction conditions are optimized to ensure maximum deuterium incorporation and yield. The hydrazine derivative is then synthesized using automated reactors to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form deuterated hydrazine derivatives.

    Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated phthalazine oxides, while reduction may produce deuterated hydrazine derivatives.

Scientific Research Applications

(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride has several scientific research applications:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.

Mechanism of Action

The mechanism of action of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The non-deuterated parent compound.

    Deuterated Hydrazine Derivatives: Other compounds with deuterium atoms replacing hydrogen atoms in hydrazine derivatives.

Uniqueness

(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable for applications requiring stable isotopic labeling and enhanced stability.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

201.67 g/mol

IUPAC Name

(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D,5D;

InChI Key

ZUXNZUWOTSUBMN-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C\2C(=C1[2H])C(=NN/C2=N\N)[2H])[2H])[2H].Cl

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=NN.Cl

Origin of Product

United States

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